4-[1-[5-Tert-butyl-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]-4-methylpyrrolidin-3-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-[5-Tert-butyl-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]-4-methylpyrrolidin-3-yl]morpholine is a complex organic compound featuring a triazole ring, a pyrrolidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[5-Tert-butyl-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]-4-methylpyrrolidin-3-yl]morpholine typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Construction of the pyrrolidine ring: This step may involve the use of a suitable amine and an aldehyde or ketone, followed by cyclization.
Attachment of the oxan-2-ylmethyl group: This can be done through a nucleophilic substitution reaction.
Formation of the morpholine ring: This step may involve the use of an appropriate diol and an amine, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-[5-Tert-butyl-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]-4-methylpyrrolidin-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[1-[5-Tert-butyl-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]-4-methylpyrrolidin-3-yl]morpholine has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific properties, such as luminescence or conductivity.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 4-[1-[5-Tert-butyl-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]-4-methylpyrrolidin-3-yl]morpholine involves its interaction with specific molecular targets. The triazole ring may interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by binding to specific proteins or nucleic acids, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
4-[1-[5-Tert-butyl-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]-4-methylpyrrolidin-3-yl]morpholine: can be compared with other triazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of three distinct ring systems, which may confer unique chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
4-[1-[5-tert-butyl-4-(oxan-2-ylmethyl)-1,2,4-triazol-3-yl]-4-methylpyrrolidin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N5O2/c1-16-13-25(15-18(16)24-8-11-27-12-9-24)20-23-22-19(21(2,3)4)26(20)14-17-7-5-6-10-28-17/h16-18H,5-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVWXBYNJGSEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N2CCOCC2)C3=NN=C(N3CC4CCCCO4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.